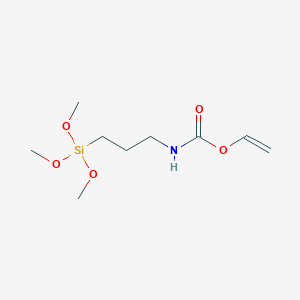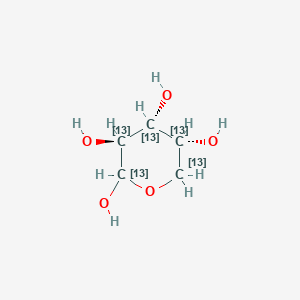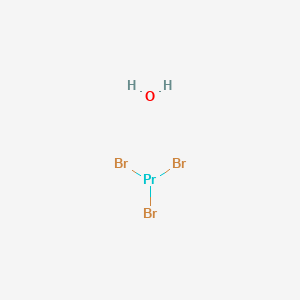
Praseodymium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium bromide hydrate is an inorganic compound with the chemical formula PrBr₃·xH₂O. It is a crystalline solid that appears green in color and is highly soluble in water . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium bromide hydrate can be synthesized by dissolving praseodymium(III) oxide or praseodymium carbonate in hydrobromic acid. This reaction yields this compound, which cannot be dehydrated without partial hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of praseodymium sulfate with barium bromate. This method ensures the formation of the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium bromide can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: Praseodymium bromide can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas can facilitate reduction reactions.
Substitution: Halogen exchange reactions can be carried out using other halide salts.
Major Products Formed:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Formation of other praseodymium halides such as praseodymium chloride.
Wissenschaftliche Forschungsanwendungen
Praseodymium bromide hydrate has a wide range of applications in scientific research, including:
Biology: Employed in biochemical research for its unique properties.
Medicine: Investigated for potential therapeutic applications due to its reactivity and interaction with biological molecules.
Wirkmechanismus
The mechanism of action of praseodymium bromide hydrate involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Praseodymium chloride (PrCl₃)
- Praseodymium fluoride (PrF₃)
- Praseodymium iodide (PrI₃)
- Praseodymium nitrate (Pr(NO₃)₃)
Comparison: Praseodymium bromide hydrate is unique due to its high solubility in water and its ability to form various hydrates. Compared to praseodymium chloride and praseodymium fluoride, this compound has distinct reactivity and solubility properties that make it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
Br3H2OPr |
|---|---|
Molekulargewicht |
398.64 g/mol |
IUPAC-Name |
tribromopraseodymium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Kanonische SMILES |
O.Br[Pr](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
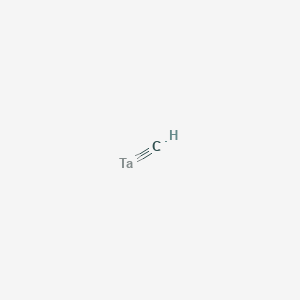

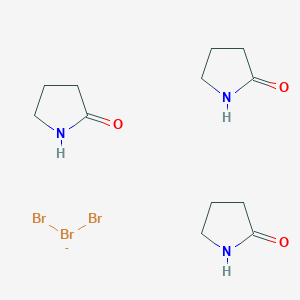
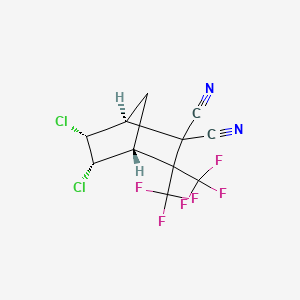

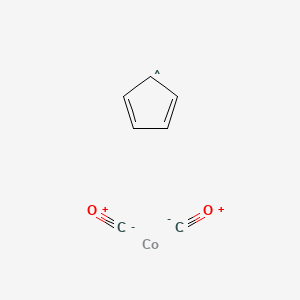
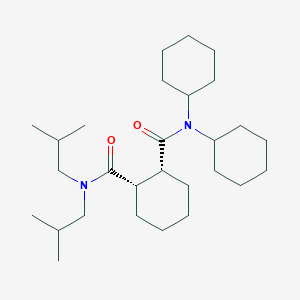
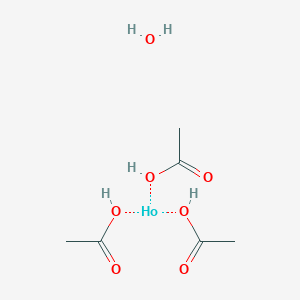
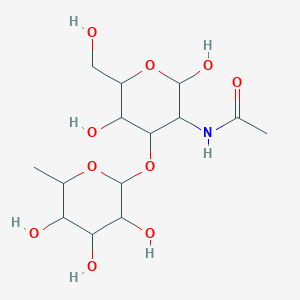
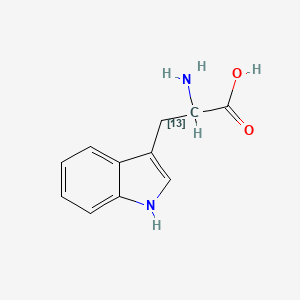
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
